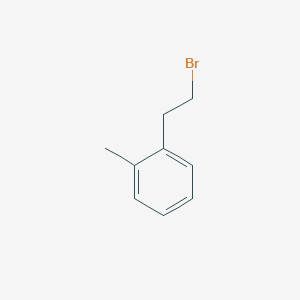

1-(2-Bromoethyl)-2-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXWZXNXBNIAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373661 | |

| Record name | 1-(2-bromoethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16793-90-1 | |

| Record name | 1-(2-bromoethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(2-Bromoethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the organic compound 1-(2-Bromoethyl)-2-methylbenzene. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and modeling applications.

Core Physical and Chemical Data

This compound, also known by its synonyms 1-Bromo-2-o-tolylethane and 2-(2-Bromoethyl)toluene, is an aromatic halogenated hydrocarbon.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and computational work.

| Property | Value | Conditions |

| Molecular Formula | C9H11Br | |

| Molecular Weight | 199.09 g/mol | |

| Exact Mass | 198.004410 u | |

| Density | 1.179 g/mL | at 25 °C |

| Boiling Point | 228.4 ± 9.0 °C | at 760 mmHg |

| 112-115 °C | at 16 Torr | |

| Flash Point | >110°C | |

| Refractive Index | n20/D 1.5571 | |

| Vapor Pressure | 0.111 mmHg | at 25°C |

Table 1: Key Physical Properties of this compound [1][2][3][4]

Experimental Protocol: Determination of Boiling Point

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, a general and widely accepted method for determining the boiling point of a liquid organic compound is provided below. This standard procedure is applicable for obtaining the boiling point at atmospheric or reduced pressure.

General Methodology for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a characteristic physical constant.

Apparatus:

-

A heating mantle or oil bath

-

A round-bottom flask

-

A distillation head with a condenser

-

A thermometer with appropriate range and precision

-

Boiling chips

-

A collection flask

Procedure:

-

Preparation: A small volume of the liquid sample (this compound) is placed in the round-bottom flask, and a few boiling chips are added to ensure smooth boiling.

-

Apparatus Setup: The flask is connected to the distillation head, which is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Equilibrium and Reading: The temperature will stabilize when the vapor is in thermal equilibrium with the boiling liquid. This stable temperature reading is recorded as the boiling point.

-

Distillation: The vapor then passes into the condenser, where it cools and condenses back into a liquid, which is collected in the receiving flask. The boiling point is typically recorded as a range over which the bulk of the material distills.

For determining the boiling point at reduced pressure (as seen in the provided data, 112-115 °C at 16 Torr), the distillation apparatus is connected to a vacuum source, and the pressure is monitored with a manometer. The procedure remains the same, but the observed boiling point will be lower than at atmospheric pressure.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a liquid's boiling point.

Caption: A flowchart illustrating the general experimental workflow for determining the boiling point of a liquid.

This guide provides the essential physical property data for this compound and outlines a standard experimental protocol for the determination of a key physical constant. This information is intended to support the work of researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-2-methylbenzene, a halogenated aromatic hydrocarbon. The document details its chemical identifiers, physical and chemical properties, synthesis, and potential applications, with a focus on providing actionable information for professionals in research and development.

Core Identifiers and Chemical Properties

This compound is a substituted toluene derivative. Its core identifiers and physicochemical properties are summarized in the tables below, providing a foundational understanding of the compound's characteristics.

| Identifier | Value |

| CAS Number | 16793-90-1 |

| IUPAC Name | This compound |

| Synonyms | 2-Methylphenethyl bromide, 1-Bromo-2-(o-tolyl)ethane |

| Chemical Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| Canonical SMILES | CC1=CC=CC=C1CCBr |

| Physical Property | Value |

| Appearance | Liquid |

| Boiling Point | 112-115 °C at 16 Torr |

| Density | 1.179 g/mL at 25 °C |

| Refractive Index | n20/D 1.5571 |

| Flash Point | >110 °C |

Synthesis and Reactivity

Experimental Protocol: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

This protocol for a closely related compound provides a likely pathway for the synthesis of this compound.

Materials:

-

2-Phenylethanol

-

Concentrated Sulfuric Acid

-

48% Hydrogen Bromide

-

Sodium Bicarbonate Solution

-

Calcium Chloride

-

Benzene (for extraction)

Procedure:

-

In a suitable reaction vessel, cool 1 mole of 2-phenylethanol.

-

Slowly add 0.5 moles of concentrated sulfuric acid, maintaining a low temperature.

-

Subsequently, add 1.25 moles of 48% hydrogen bromide.

-

Reflux the mixture for approximately 6 hours.

-

After reflux, perform a steam distillation of the reaction mixture.

-

Separate the organic layer containing the crude (2-bromoethyl)benzene.

-

Wash the crude product twice with cold, concentrated sulfuric acid or hydrochloric acid to remove ether byproducts.

-

Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

-

Dry the product over anhydrous calcium chloride.

-

Purify the final product by vacuum distillation.

This procedure can be adapted for the synthesis of this compound by substituting 2-phenylethanol with 2-(o-tolyl)ethanol.

Reactivity

As a primary alkyl halide, this compound is susceptible to a variety of nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of various functional groups. Common reactions include:

-

Nucleophilic Substitution: Can react with nucleophiles such as cyanides, azides, and alkoxides to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. These reactions are valuable in the synthesis of more complex molecules.

-

Grignard Reagent Formation: It can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-(o-tolyl)ethylmagnesium bromide. This organometallic compound is a powerful nucleophile and strong base, useful for forming new carbon-carbon bonds with carbonyl compounds and other electrophiles.

The following diagram illustrates a general workflow for utilizing this compound in subsequent synthetic steps.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented in the available literature, its structural motifs are present in various biologically active molecules. Bromoalkylbenzenes are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, (2-bromoethyl)benzene is a known precursor in the synthesis of some antimicrobial agents and other complex molecules.[1]

The reactivity of the bromoethyl group allows for the derivatization of the molecule, which is a common strategy in drug discovery to explore the structure-activity relationships of a chemical scaffold.

The logical workflow for exploring the potential of a compound like this compound in a drug discovery context is depicted below.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive dataset is not provided here, typical spectral features can be anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the bromine, the other methylene protons, and the methyl group protons, with coupling patterns that can elucidate the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to C-H stretching in the aromatic and aliphatic regions, C=C stretching in the aromatic ring, and the C-Br stretching frequency.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

This technical guide serves as a starting point for researchers and professionals working with this compound. The provided information on its properties, synthesis, and potential applications is intended to facilitate further research and development efforts.

References

Synthesis of 1-(2-Bromoethyl)-2-methylbenzene from 2-Methylphenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-Bromoethyl)-2-methylbenzene from its precursor, 2-methylphenylethanol. The primary method described herein involves the use of phosphorus tribromide (PBr₃), a common and effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl bromides. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is particularly advantageous as it minimizes the potential for carbocation rearrangements that can occur with other brominating agents.

Core Synthesis Route: Bromination with Phosphorus Tribromide

The conversion of 2-methylphenylethanol to this compound is achieved by reacting the alcohol with phosphorus tribromide. In this reaction, the hydroxyl group of the alcohol is converted into a good leaving group by the phosphorus tribromide, which is then displaced by a bromide ion in an SN2 fashion.[1][2] This method is highly effective for primary and secondary alcohols and typically provides good yields.[1][2][3]

Reaction Mechanism and Pathway

The reaction proceeds in two main steps:

-

Activation of the Alcohol: The oxygen atom of the hydroxyl group in 2-methylphenylethanol attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkyl dibromophosphite intermediate, making the hydroxyl group a much better leaving group.

-

Nucleophilic Attack by Bromide: A bromide ion, displaced in the first step or present from the PBr₃ reagent, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted SN2 displacement results in the formation of this compound and a phosphorous acid by-product.

A key advantage of this mechanism is the avoidance of carbocation intermediates, thus preventing rearrangements that are common with acid-catalyzed reactions of alcohols.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-methylphenylethanol using phosphorus tribromide. The data is compiled from analogous reactions and typical conditions for this transformation.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Methylphenylethanol | 1.0 equivalent | Starting material |

| Phosphorus Tribromide (PBr₃) | ~0.4 equivalents | A slight excess of PBr₃ per alcohol equivalent can improve yield. |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous conditions are crucial as PBr₃ reacts with water. |

| Reaction Conditions | ||

| Temperature | 0 °C to 20 °C | The reaction is typically started at a lower temperature and allowed to warm. |

| Reaction Time | 1 hour | Reaction progress should be monitored by TLC. |

| Work-up & Purification | ||

| Quenching Agent | Saturated NaHCO₃ solution | Neutralizes excess acid. |

| Extraction Solvent | Dichloromethane | |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |

| Purification Method | Column Chromatography | Silica gel with a hexane/ethyl acetate eluent system. |

| Yield | Good to High | Yields for similar reactions are generally in the range of 70-90%. |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Methylphenylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylphenylethanol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of PBr₃: Slowly add phosphorus tribromide (~0.4 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature (around 20 °C). Continue to stir for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath to control the exothermic reaction and any gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

References

Spectroscopic Profile of 1-(2-Bromoethyl)-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromoethyl)-2-methylbenzene (CAS No. 16793-90-1). Due to the limited availability of complete, experimentally-derived public data for this specific compound, this document presents a compilation of predicted and analogous spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is intended to serve as a reference for researchers in the identification and characterization of this compound. Furthermore, this guide outlines generalized experimental protocols for acquiring such spectra and includes a logical workflow for spectroscopic analysis.

Introduction

This compound is a substituted aromatic hydrocarbon featuring a bromoethyl group and a methyl group in an ortho orientation on a benzene ring. This substitution pattern makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to pharmaceutical and materials science research. Accurate and comprehensive spectroscopic data are fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide aims to address the current gap in readily accessible, complete spectroscopic information for this compound by providing a consolidated resource based on available data for structurally related molecules and predictive methodologies.

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons. The aromatic region will likely display a complex multiplet pattern due to the ortho-substitution. The methylene protons adjacent to the bromine atom are expected to be downfield from those adjacent to the aromatic ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electronic effects of the alkyl substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | 7.0 - 7.3 (m, 4H) | 126.0 - 138.0 |

| -CH₂-Ar | ~3.1 (t, 2H) | ~35.0 |

| -CH₂-Br | ~3.6 (t, 2H) | ~32.0 |

| Ar-CH₃ | ~2.3 (s, 3H) | ~19.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1480 | C=C stretch | Aromatic ring |

| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |

| 600-500 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₁Br), the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 198/200 | Moderate | [M]⁺ / [M+2]⁺ (Molecular ion) |

| 119 | High | [M - Br]⁺ |

| 105 | High | [C₈H₉]⁺ (Base Peak) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing, baseline correction, and calibration of the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a small drop of the neat sample can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound such as this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and information from analogous compounds. The tabulated spectral data and generalized experimental protocols offer a valuable resource for researchers working with this compound. The provided workflow diagram illustrates the logical progression of spectroscopic analysis in a research and development setting. It is important to note that the presented data should be confirmed with experimentally obtained spectra for definitive structural elucidation and characterization.

An In-depth Technical Guide to o-Tolyl Ethyl Bromide: IUPAC Nomenclature, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The term "o-tolyl ethyl bromide" can refer to two constitutional isomers with distinct chemical properties and potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis of both isomers: 1-(2-bromoethyl)-2-methylbenzene and 1-(1-bromoethyl)-2-methylbenzene .

IUPAC Nomenclature and Chemical Structure

The ambiguity in the common name "o-tolyl ethyl bromide" arises from the position of the bromine atom on the ethyl substituent attached to the ortho-tolyl group. The ortho-tolyl group itself is a toluene molecule substituted at the 2-position (ortho to the methyl group). The correct IUPAC names and structures of the two isomers are as follows:

Isomer 1: this compound

-

IUPAC Name: this compound

-

Structure: In this isomer, the bromine atom is attached to the second carbon of the ethyl group.

Isomer 2: 1-(1-Bromoethyl)-2-methylbenzene

-

IUPAC Name: 1-(1-bromoethyl)-2-methylbenzene[1]

-

Structure: Here, the bromine atom is attached to the first carbon of the ethyl group, the benzylic position.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties for both isomers is presented below. This data is crucial for their identification, handling, and application in experimental settings.

Physicochemical Properties

| Property | This compound | 1-(1-Bromoethyl)-2-methylbenzene |

| Molecular Formula | C₉H₁₁Br | C₉H₁₁Br[1] |

| Molecular Weight | 199.09 g/mol | 199.09 g/mol [1] |

| CAS Number | 16793-90-1 | 34457-01-7[1] |

| Appearance | - | - |

| Boiling Point | - | - |

| Melting Point | - | - |

| Density | - | - |

Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of these isomers.

This compound

| Spectrum Type | Data |

| ¹H NMR | Predicted chemical shifts: Aromatic protons (multiplet, ~7.1-7.3 ppm), -CH₂-Br (triplet, ~3.6 ppm), Ar-CH₂- (triplet, ~3.1 ppm), Ar-CH₃ (singlet, ~2.3 ppm). |

| ¹³C NMR | Predicted chemical shifts: Aromatic carbons (~126-138 ppm), -CH₂-Br (~33 ppm), Ar-CH₂- (~38 ppm), Ar-CH₃ (~19 ppm). |

| IR (Infrared) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 198/200 (due to bromine isotopes). |

1-(1-Bromoethyl)-2-methylbenzene

| Spectrum Type | Data |

| ¹H NMR | Predicted chemical shifts: Aromatic protons (multiplet, ~7.1-7.4 ppm), -CH(Br)- (quartet, ~5.2 ppm), -CH₃ (doublet, ~2.0 ppm), Ar-CH₃ (singlet, ~2.4 ppm). |

| ¹³C NMR | Predicted chemical shifts: Aromatic carbons (~126-142 ppm), -CH(Br)- (~50 ppm), -CH₃ (~25 ppm), Ar-CH₃ (~19 ppm). |

| IR (Infrared) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 198/200 (due to bromine isotopes). |

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are based on established chemical transformations and can be adapted for specific laboratory conditions.

Synthesis of this compound

This synthesis is analogous to the preparation of (2-bromoethyl)benzene from 2-phenylethanol.[2] The key transformation is the nucleophilic substitution of the hydroxyl group in 2-(2-methylphenyl)ethanol with bromide.

Reaction:

References

An In-depth Technical Guide to the Chemical Stability and Storage of 1-(2-Bromoethyl)-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-(2-Bromoethyl)-2-methylbenzene (CAS No: 16793-90-1). Understanding these parameters is critical for ensuring the compound's integrity in research and development, maintaining safety in the laboratory, and guaranteeing reproducible experimental outcomes.

Chemical Stability Profile

This compound, an alkyl halide, is generally stable under recommended storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. The primary routes of degradation for this class of compounds involve nucleophilic substitution and elimination reactions.

Key Stability Considerations:

-

Thermal Stability: While stable at standard room temperature, the compound can decompose upon intense heating. Thermal decomposition may lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][3] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][4][5]

-

Light Sensitivity: Similar to other alkyl bromides, prolonged exposure to light, particularly UV light, can induce degradation. Photodegradation can occur through cleavage of the carbon-bromine bond.[6] Therefore, the compound should be protected from light.[6]

-

Hydrolytic Stability: The bromoethyl group is susceptible to nucleophilic attack by water, which can lead to hydrolysis, forming the corresponding alcohol, 2-(2-hydroxyethyl)-1-methylbenzene.[6] The rate of this reaction can be influenced by factors such as pH and temperature.

-

Reactivity with Incompatible Materials: this compound can react violently or exothermically with certain substances. It is crucial to avoid contact with:

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity and ensuring the safety of personnel.

Storage Recommendations:

-

Container: Store in a tightly closed container to prevent moisture ingress and contamination.[4][8]

-

Atmosphere: Store in a cool, dry, and well-ventilated area.[4][8][9]

-

Temperature: For long-term storage, refrigeration is often recommended. A common storage temperature for similar bromoethylbenzene compounds is 2-8 °C.[10]

-

Location: Keep away from incompatible substances, heat sources, and direct sunlight.[4][6][8] Store in a locked-up area if required by local regulations.[2][5]

Handling Procedures:

-

Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4][8]

-

Use personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1]

-

Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[4][8]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16793-90-1 | [11] |

| Molecular Formula | C₉H₁₁Br | [11] |

| Molecular Weight | 199.09 g/mol | [11][12] |

| Density | 1.179 g/mL at 25 °C | [11] |

| Boiling Point | 228.4 ± 9.0 °C at 760 mmHg | [11] |

| Flash Point | >110 °C | [11] |

| Refractive Index (n20/D) | 1.5571 | [11] |

| Vapor Pressure | 0.111 mmHg at 25°C | [11] |

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool place; Refrigerate (2-8 °C) for long-term storage. | To minimize thermal degradation and slow down potential hydrolysis. | [2][4][7] |

| Atmosphere | Dry, well-ventilated area. | To prevent moisture absorption (hydrolysis) and ensure safe dispersal of any vapors. | [4][8][9] |

| Light | Protect from light. | To prevent photodegradation. | [6] |

| Container | Tightly-closed, properly labeled container. | To prevent contamination, moisture ingress, and accidental misuse. | [4][9] |

| Incompatibilities | Segregate from strong oxidizing agents, acids, bases, and reducing agents. | To prevent hazardous chemical reactions. | [2][3][4][7] |

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to assess the stability of this compound.

Protocol 4.1: Forced Degradation Study (Hydrolytic Stability)

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Neutral: Dilute the stock solution with purified water.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

-

Incubation: Place aliquots of each solution in sealed vials and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at a recommended temperature (e.g., 4 °C) in the dark.

-

Sample Analysis: At each time point, remove an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector) to quantify the parent compound and detect any degradation products.

-

Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Protocol 4.2: Photostability Assessment

-

Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in quartz vials or cuvettes.[6]

-

Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.[6]

-

Light Exposure: Place the unwrapped samples in a photostability chamber equipped with a UV lamp (e.g., 365 nm) at a fixed distance and controlled temperature.[6]

-

Time Points: Expose the samples for various durations (e.g., 6, 12, 24 hours).

-

Analysis: Analyze the exposed samples and the dark control at each time point using HPLC or GC-MS to quantify the remaining parent compound and identify potential photoproducts.[6]

-

Data Interpretation: Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.

Protocol 4.3: Thermal Stability Assessment (Differential Scanning Calorimetry - DSC)

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of this compound into a hermetically sealed aluminum pan.[6]

-

Reference: Place an empty, sealed aluminum pan in the reference position of the DSC instrument.[6]

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a higher temperature (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).[6]

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: An onset of a significant exothermic peak indicates the temperature at which thermal decomposition begins.[6]

-

Safety Note: Due to the potential for energetic decomposition, this analysis should be performed on a small sample size behind a safety shield.[6]

-

Visualizations

Diagram 1: Potential Degradation Pathways

References

- 1. file1.lookchem.com [file1.lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. afgsci.com [afgsci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

- 12. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 1-(2-Bromoethyl)-2-methylbenzene in common organic solvents

A Technical Guide to the Solubility Profile of 1-(2-Bromoethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the absence of publicly available quantitative experimental data for this specific compound, this document outlines a predicted solubility profile based on its chemical structure and the known behavior of analogous compounds. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility and presents a logical workflow for solubility assessment in a research and development context. This guide is intended to serve as a foundational resource for scientists and researchers engaged in work involving this compound, particularly in the fields of organic synthesis and pharmaceutical development.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic Hydrocarbon | High | The similar aromatic structures of both solute and solvent promote strong intermolecular interactions. |

| Acetone | Polar Aprotic | High | The ketone group in acetone can induce a dipole in the aromatic ring of the solute, facilitating dissolution. |

| Ethyl Acetate | Ester | Moderate to High | As a moderately polar solvent, ethyl acetate is expected to effectively solvate the compound. |

| Ethanol | Polar Protic | Moderate | The polar hydroxyl group of ethanol can interact with the bromoethyl group, while its ethyl chain has an affinity for the benzene ring. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness in solvating the nonpolar aromatic portion. |

| Hexane | Nonpolar Alkane | Low to Moderate | The nonpolar nature of hexane will primarily interact with the aromatic ring, but the polar bromoethyl group may limit solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that saturation is achieved.

-

Equilibration: Securely cap the vial and place it in a constant temperature orbital shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be rigorously controlled throughout the experiment.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for a sufficient time to permit the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Sample Preparation for Analysis: Accurately weigh the filtered solution. Dilute the sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The determination and application of solubility data are critical steps in various scientific and industrial processes. The following diagram illustrates a logical workflow for assessing the solubility profile of a compound like this compound.

Caption: Logical workflow for the assessment and application of solubility data.

Conclusion

This technical guide has provided a predicted solubility profile for this compound, a detailed experimental protocol for its quantitative determination, and a visual representation of the logical workflow for solubility assessment. While experimentally determined quantitative data remains a critical need for precise applications, the information presented herein offers a valuable starting point for researchers and professionals in the chemical and pharmaceutical sciences. The outlined methodologies and predictive analyses are intended to facilitate further research and development involving this compound.

References

Reactivity analysis of the C-Br bond in 1-(2-Bromoethyl)-2-methylbenzene

An in-depth technical guide on the reactivity analysis of the C-Br bond in 1-(2-Bromoethyl)-2-methylbenzene for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic halide whose reactivity is of significant interest in synthetic organic chemistry. The molecule features a bromoethyl group attached to a toluene backbone. The core of its chemical utility lies in the reactivity of the carbon-bromine (C-Br) bond. Bromine's nature as an excellent leaving group, combined with the electronic influence of the adjacent aromatic ring, makes this bond a versatile handle for a variety of chemical transformations.[1][2]

This guide provides a comprehensive analysis of the factors governing the reactivity of the C-Br bond in this compound. It details the primary reaction pathways, presents quantitative data on bond energetics, and outlines key experimental protocols for synthesis and reactivity studies. Understanding these principles is crucial for its application as an intermediate in the synthesis of complex molecules, including pharmacologically active compounds.

Core Principles of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is governed by several interconnected factors:

-

Bond Strength and Leaving Group Ability: The carbon-bromine bond is relatively weak compared to other carbon-halogen bonds like C-Cl, making the bromide ion (Br⁻) a good leaving group.[3] This facilitates reactions where the C-Br bond is cleaved in the rate-determining step.[3] The C-Br bond dissociation energy is a key quantitative measure of this property.[4][5]

-

Electronic Effects: The ethyl bridge insulates the C-Br bond from the direct resonance effects of the benzene ring. However, the ring still exerts a significant inductive effect. The adjacent aromatic ring can stabilize developing positive charges on the α-carbon through resonance, a feature that enhances reactivity in reactions with carbocation intermediates (Sₙ1/E1 pathways).[2][6][7]

-

Steric Hindrance: The presence of the ortho-methyl group introduces steric bulk near the reaction center. This can influence the accessibility of the electrophilic carbon to incoming nucleophiles, potentially hindering sterically demanding Sₙ2 reactions.

-

Substrate Classification: The carbon atom bonded to the bromine is a primary carbon. Typically, primary alkyl halides strongly favor Sₙ2 and E2 reaction mechanisms.[1] However, the proximity to the benzene ring gives it "pseudo-benzylic" character, creating a more complex reactivity profile where Sₙ1 and E1 pathways can become accessible under specific conditions.

Major Reaction Pathways

The C-Br bond in this compound is susceptible to several major reaction types, primarily nucleophilic substitution and elimination. The competition between these pathways is dictated by the reaction conditions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Nucleophilic substitution is a common transformation for this compound, where a nucleophile replaces the bromide leaving group.[1] This can proceed through either a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism.

-

Sₙ2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.[1][8] This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. Given the primary nature of the alkyl halide, the Sₙ2 pathway is often dominant.[1]

-

Sₙ1 Mechanism: A unimolecular, two-step process involving the initial, slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[9] This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The proximity of the benzene ring can stabilize the primary carbocation through resonance, making the Sₙ1 pathway possible, though often slower than for true benzylic halides.[7][10]

Elimination Reactions (E1 and E2)

When treated with a base, this compound can undergo elimination to form 2-methylstyrene.

-

E2 Mechanism: A bimolecular, one-step elimination where the base abstracts a proton from the β-carbon simultaneously with the departure of the bromide ion, forming a double bond.[11][12] This is a concerted process favored by strong, bulky bases.[11]

-

E1 Mechanism: A unimolecular, two-step elimination that proceeds through the same carbocation intermediate as the Sₙ1 reaction.[10][13] A weak base then removes a β-proton to form the alkene.[13] This pathway often competes with Sₙ1 reactions.

According to Zaitsev's rule, base-induced elimination reactions generally yield the more stable, more substituted alkene as the major product.[14]

Organometallic Reactions

The C-Br bond can participate in the formation of organometallic reagents. For instance, reaction with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 2-methylphenethylmagnesium bromide.[1] This reagent is a powerful nucleophile and base, useful for forming new carbon-carbon bonds.

Quantitative Reactivity Data

The reactivity of the C-Br bond can be understood quantitatively by examining bond dissociation energies (BDEs). A lower BDE corresponds to a weaker bond and a faster reaction rate in processes where bond cleavage is rate-determining.[3]

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |

| Primary Alkyl C-Br | 290 | Weaker bond, good leaving group ability.[3] |

| Primary Alkyl C-Cl | 346 | Stronger bond, less reactive than C-Br.[3] |

| Benzylic C-Br (in o-methylbenzyl bromide) | D(PhCH₂-Br) - 2.0 kcal/mol (approx. 8.4 kJ/mol) | Ortho-methyl group weakens the benzylic C-Br bond.[4] |

Table 1: Comparison of relevant average bond dissociation energies.

| Reaction Condition | Favored Pathway | Primary Product(s) |

| Strong, non-bulky nucleophile (e.g., NaCN) | Sₙ2 | Substituted product |

| Strong, bulky base (e.g., t-BuOK) | E2 | 2-Methylstyrene[11] |

| Weak nucleophile/weak base (e.g., H₂O, EtOH) | Sₙ1 / E1 | Mixture of substitution and elimination products[10] |

| Magnesium metal (anhydrous ether) | Grignard Formation | 2-Methylphenethylmagnesium bromide[1] |

Table 2: Summary of reaction conditions and expected outcomes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous (2-Bromoethyl)benzene.[15]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole of 2-(o-tolyl)ethanol.

-

Acid Addition: Cool the flask in an ice bath and slowly add 0.5 moles of concentrated sulfuric acid, followed by the slow addition of 1.25 moles of 48% hydrobromic acid.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours.

-

Workup: After cooling, transfer the mixture to a separatory funnel. If a separate organic layer is not visible, perform a steam distillation.

-

Purification: Wash the crude organic layer sequentially with cold concentrated sulfuric acid (to remove ether byproducts), water, sodium bicarbonate solution, and finally water again.

-

Drying and Distillation: Dry the organic layer over anhydrous calcium chloride, filter, and purify by vacuum distillation to yield the final product.

Protocol 2: Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the starting material and any resulting products.

-

Sample Preparation:

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[16]

-

IR Spectroscopy: Prepare a thin film by dissolving a small amount of the liquid sample in a volatile solvent, applying a drop to a salt plate (e.g., KBr), and allowing the solvent to evaporate.[16]

-

Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Obtain an IR spectrum using an FTIR spectrometer.

-

Obtain a mass spectrum using an instrument capable of electron ionization (EI) to determine the molecular weight and fragmentation pattern.

-

Conclusion

The C-Br bond in this compound is a highly reactive functional group that serves as a linchpin for diverse synthetic transformations. Its reactivity is a nuanced interplay of its primary alkyl halide character and its pseudo-benzylic nature, influenced by the steric and electronic effects of the tolyl moiety. While typically favoring Sₙ2 and E2 pathways with strong nucleophiles and bases, Sₙ1 and E1 mechanisms are accessible under appropriate conditions due to the stabilizing influence of the aromatic ring. This versatile reactivity profile makes this compound a valuable building block for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures. A thorough understanding of the principles outlined in this guide is essential for effectively harnessing its synthetic potential.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. youtube.com [youtube.com]

- 9. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]

- 10. Khan Academy [khanacademy.org]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 13. home.iitk.ac.in [home.iitk.ac.in]

- 14. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 15. prepchem.com [prepchem.com]

- 16. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for 1-(2-Bromoethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key experimental protocols related to 1-(2-Bromoethyl)-2-methylbenzene (CAS No. 16793-90-1). This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Commercial Suppliers

This compound is available from a number of commercial suppliers, catering to research and development needs. The following table summarizes the availability from key vendors.

| Supplier | CAS Number | Purity | Available Quantities | Additional Information |

| Key Organics | 16793-90-1 | >95% | 1 g | Usually ships in 5 days. |

| Fluorochem | 16793-90-1 | Not Specified | 100 mg, 250 mg, 1 g, 5 g | In stock in China warehouse (10-14 days shipping). |

| BLD Pharmatech | 16793-90-1 | 95% | Not Specified | Product code BD11263. |

| Molbase | 16793-90-1 | 96% | 10 g | Lead time of 7 days. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-(2-methylphenyl)ethanol. This reaction is analogous to the synthesis of similar bromoalkanes from their corresponding alcohols.

Reaction:

A proposed synthesis of this compound.

Materials:

-

2-(2-methylphenyl)ethanol

-

Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-methylphenyl)ethanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (or concentrated HBr) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using silica gel column chromatography.

Workflow for Purification:

Purification workflow for this compound.

Procedure:

-

Prepare a silica gel column using a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the initial eluting solvent.

-

Load the sample onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C).

-

MS Detector: Electron Ionization (EI) at 70 eV.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the benzylic methyl group, and the two methylene groups of the bromoethyl chain. The integration of these signals should correspond to the number of protons in each environment.

Logical Relationship for Characterization:

Structural confirmation workflow.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(2-Bromoethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions utilizing 1-(2-bromoethyl)-2-methylbenzene as a key starting material for the synthesis of a variety of 2-(2-methylphenyl)ethylamine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to known pharmacologically active agents.

Introduction

This compound is a valuable electrophile for SN2 reactions, allowing for the introduction of the 2-(2-methylphenyl)ethyl moiety onto a wide range of nucleophiles. The presence of the bromine atom on a primary carbon makes it susceptible to backside attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds.[1] The resulting 2-(2-methylphenyl)ethylamine and its N-substituted analogs are scaffolds found in various biologically active compounds, including central nervous system stimulants, antidepressants, and agents targeting monoamine transporters.[2][3]

This document outlines protocols for reactions with common nucleophiles such as amines, azide, cyanide, and thiols, and provides a framework for synthesizing a diverse library of compounds for further investigation.

Data Presentation

The following table summarizes representative nucleophilic substitution reactions with this compound, including typical reaction conditions and expected yields. Please note that yields are highly dependent on the specific nucleophile and reaction conditions and may require optimization.

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ammonia | 2-(2-Methylphenyl)ethan-1-amine | Ethanol | Excess NH₃ | 100 (sealed tube) | 24 | 60-70 |

| Methylamine | N-Methyl-2-(2-methylphenyl)ethan-1-amine | Acetonitrile | K₂CO₃ | 80 | 12 | 75-85 |

| Diethylamine | N,N-Diethyl-2-(2-methylphenyl)ethan-1-amine | DMF | K₂CO₃ | 80 | 12 | 80-90 |

| Sodium Azide | 1-(2-Azidoethyl)-2-methylbenzene | DMF/H₂O | - | 100 | 6 | >90 |

| Potassium Cyanide | 3-(2-Methylphenyl)propanenitrile | Ethanol | - | Reflux | 12 | 80-90 |

| Sodium Thioacetate | S-(2-(2-Methylphenyl)ethyl) ethanethioate | Ethanol | - | Reflux | 4 | 85-95 |

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-(2-Methylphenyl)ethan-1-amine (Reaction with Ammonia)

Materials:

-

This compound

-

Ethanolic ammonia solution (saturated)

-

Sealed reaction tube

-

Rotary evaporator

-

Standard laboratory glassware

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide solution (2 M)

-

Anhydrous magnesium sulfate

Procedure:

-

In a thick-walled sealed reaction tube, add this compound (1.0 eq).

-

Carefully add a saturated solution of ammonia in ethanol (10-20 eq).

-

Seal the tube tightly and heat the reaction mixture in an oil bath at 100 °C for 24 hours.

-

After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and extract with 1 M hydrochloric acid (3 x 20 mL).

-

Combine the acidic aqueous layers and wash with diethyl ether (2 x 15 mL).

-

Basify the aqueous layer to pH > 12 by the slow addition of 2 M sodium hydroxide solution, keeping the flask in an ice bath.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 1-(2-Azidoethyl)-2-methylbenzene (Reaction with Sodium Azide)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and dimethylformamide (DMF).

-

Add a solution of sodium azide (1.2 eq) in a minimal amount of water.

-

Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. The product is often of sufficient purity for subsequent steps, such as reduction to the corresponding amine or use in click chemistry reactions.[1][4]

Protocol 3: Synthesis of 3-(2-Methylphenyl)propanenitrile (Reaction with Potassium Cyanide)

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ethanol (95%)

-

Reflux condenser

-

Rotary evaporator

-

Standard laboratory glassware

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 95% ethanol.

-

Add potassium cyanide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude nitrile by vacuum distillation or column chromatography.

Protocol 4: Synthesis of S-(2-(2-Methylphenyl)ethyl) ethanethioate (Reaction with Sodium Thioacetate)

Materials:

-

This compound

-

Sodium thioacetate

-

Ethanol

-

Reflux condenser

-

Rotary evaporator

-

Standard laboratory glassware

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) and ethanol.

-

Add sodium thioacetate (1.1 eq) to the solution.

-

Heat the mixture to reflux for 4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude thioacetate.

-

The thioacetate can be purified by column chromatography or used directly in the next step (e.g., hydrolysis to the thiol).

Mandatory Visualizations

General Nucleophilic Substitution Workflow

Caption: General workflow for nucleophilic substitution.

Potential Signaling Pathway of 2-(2-Methylphenyl)ethylamine Derivatives

Derivatives of 2-phenylethylamine are known to interact with monoamine transporters.[5] The following diagram illustrates a plausible mechanism of action for N-substituted 2-(2-methylphenyl)ethylamine derivatives at the dopamine transporter (DAT) and norepinephrine transporter (NET) in a presynaptic neuron.

Caption: Inhibition of monoamine reuptake.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

Application Notes and Protocols for 1-(2-Bromoethyl)-2-methylbenzene as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2-methylbenzene is a versatile alkylating agent utilized in organic synthesis to introduce the 2-methylphenethyl group to a variety of nucleophiles. This functional group is of interest in medicinal chemistry and materials science due to its structural similarity to endogenous molecules and its potential to impart specific physicochemical properties to target compounds. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates.

These application notes provide an overview of the utility of this compound in key alkylation reactions, including the alkylation of amines, phenols, and aromatic systems. The protocols provided are generalized procedures and may require optimization for specific substrates and scales.

Key Applications

-

N-Alkylation of Amines: The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-(2-methylphenethyl)amines. These products are often intermediates in the development of pharmacologically active compounds. The reaction typically proceeds via an SN2 mechanism. Over-alkylation to form quaternary ammonium salts can be a competing reaction, especially with primary amines.

-

O-Alkylation of Phenols (Williamson Ether Synthesis): This reagent can be used to synthesize 2-methylphenethyl aryl ethers through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces the bromide. These ether derivatives are of interest in fragrance and medicinal chemistry.

-

C-Alkylation of Aromatic Compounds (Friedel-Crafts Alkylation): this compound can serve as the electrophile in Friedel-Crafts alkylation reactions to introduce the 2-methylphenethyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst to activate the alkyl halide. The choice of catalyst and reaction conditions is crucial to avoid potential side reactions such as carbocation rearrangements, although primary halides are less prone to this than secondary or tertiary halides.

Data Presentation

The following table summarizes generalized reaction conditions and expected outcomes for the alkylation of various nucleophiles with this compound. Please note that yields are highly substrate-dependent and the provided values are illustrative.

| Reaction Type | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| N-Alkylation | Primary Amine | K₂CO₃ or Et₃N | Acetonitrile or DMF | 25 - 80 | 12 - 24 | 60 - 85 |

| Secondary Amine | K₂CO₃ or Et₃N | Acetonitrile or DMF | 25 - 80 | 12 - 24 | 70 - 90 | |

| O-Alkylation | Phenol | NaH or K₂CO₃ | DMF or Acetonitrile | 25 - 100 | 8 - 16 | 75 - 95 |

| C-Alkylation | Benzene | AlCl₃ or FeCl₃ | Benzene (reagent and solvent) | 25 - 80 | 2 - 6 | 40 - 60 |

Experimental Protocols

Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-alkylation of a primary amine with this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to form a stirrable suspension.

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental procedure for Grignard reagent formation from 1-(2-Bromoethyl)-2-methylbenzene

Application Note: Formation of (2-methylphenethyl)magnesium bromide

Abstract

This document provides a detailed experimental protocol for the synthesis of the Grignard reagent, (2-methylphenethyl)magnesium bromide, from its corresponding aryl halide, 1-(2-Bromoethyl)-2-methylbenzene. Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The protocol herein details the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the successful formation of the reagent under anhydrous conditions.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile transformations in synthetic organic chemistry.[1] It involves the reaction of an alkyl, vinyl, or aryl halide with magnesium metal to form an organomagnesium halide, commonly known as a Grignard reagent.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[1][2] This reactivity allows for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[3]

This protocol specifically outlines the preparation of (2-methylphenethyl)magnesium bromide. Due to the high reactivity of Grignard reagents, particularly their sensitivity to protic solvents like water, the procedure must be conducted under strictly anhydrous conditions using an inert atmosphere.[2]

Safety Precautions

-

Anhydrous Conditions: All glassware and reagents must be scrupulously dried to prevent quenching the Grignard reagent.[2][4][5] The reaction should be performed under an inert atmosphere (e.g., dry nitrogen or argon).[5]

-

Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[5] Ensure the reaction is performed in a well-ventilated fume hood, away from any potential ignition sources.

-

Exothermic Reaction: The formation of the Grignard reagent is a highly exothermic process.[2][5] The rate of addition of the alkyl halide must be carefully controlled to maintain a gentle reflux and prevent an uncontrolled reaction. An ice bath should be kept on hand for emergency cooling.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Experimental Protocol

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| This compound | 199.08 | 4.0 g (20.0 mmol) | 20.0 | 1.0 |

| Magnesium Turnings | 24.31 | 0.53 g (22.0 mmol) | 22.0 | 1.1 |

| Anhydrous Diethyl Ether or THF | - | 50 mL | - | - |

| Iodine (I₂) or 1,2-Dibromoethane | - | 1-2 crystals or 2-3 drops | - | (activator) |

Equipment

-

Three-necked round-bottom flask (100 mL), oven-dried

-

Reflux condenser, oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Glass stopper, oven-dried

-

Calcium chloride or Drierite® drying tube

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle or water bath

-

Syringes and needles

Reaction Workflow

Step-by-Step Procedure

-

Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[4][6] Allow to cool to room temperature under a stream of inert gas.

-